molecular formula C19H25N3O4 B1230419 2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide

2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide

Cat. No.: B1230419
M. Wt: 359.4 g/mol
InChI Key: RENFDUMNIKCHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide is a member of quinazolines.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including 2,4-dioxo-3-(2-oxolanylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide, have been extensively explored in medicinal chemistry due to their remarkable stability and potential as therapeutic agents. Researchers have been introducing various bioactive moieties to quinazoline nuclei to develop novel medicinal agents. Some derivatives have demonstrated promising antibacterial activities against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant obstacle in drug development, which is a critical area of ongoing research in the context of quinazoline derivatives (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Optoelectronic Material Applications

Quinazoline derivatives are recognized not only for their medicinal properties but also for their applications in optoelectronic materials. They have been studied extensively for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is considered valuable for creating novel optoelectronic materials. These derivatives, particularly polyhalogen ones, have been the primary materials for producing polysubstituted fluorescent quinazolines with notable electroluminescent properties. These properties make them ideal for use in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they are explored for their potential in nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

2,4-dioxo-3-(oxolan-2-ylmethyl)-N-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C19H25N3O4/c1-2-3-4-9-20-17(23)13-7-8-15-16(11-13)21-19(25)22(18(15)24)12-14-6-5-10-26-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,25)

InChI Key

RENFDUMNIKCHGX-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3CCCO3

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3CCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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